molecular formula C20H17NO B1329831 N-Tritylformamide CAS No. 20799-66-0

N-Tritylformamide

Cat. No.: B1329831
CAS No.: 20799-66-0
M. Wt: 287.4 g/mol
InChI Key: YQWPJHSDJOAZPU-UHFFFAOYSA-N
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Description

N-Tritylformamide is an organic compound with the molecular formula C20H17NO It is characterized by the presence of a trityl group (triphenylmethyl) attached to a formamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Tritylformamide can be synthesized through several methods. One common approach involves the reaction of trityl chloride with formamide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. The use of trityl chloride and formamide, along with appropriate reaction conditions, ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: N-Tritylformamide undergoes various chemical reactions, including:

    Substitution Reactions: The trityl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The formamide moiety can be hydrolyzed to yield formic acid and the corresponding amine.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens or nucleophiles can be used to introduce new functional groups.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the formamide group.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed:

    Substitution Reactions: Products vary based on the substituent introduced.

    Hydrolysis: Formic acid and the corresponding amine.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

N-Tritylformamide has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

    Biology: The compound can be utilized in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and other bioactive compounds.

    Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.

    Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Tritylformamide primarily involves its role as a protecting group in organic synthesis. By attaching to an amine group, it prevents unwanted reactions from occurring at that site, allowing for selective modifications elsewhere in the molecule. The trityl group can be removed under specific conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

    N-Benzylformamide: Similar in structure but with a benzyl group instead of a trityl group.

    N-Methylformamide: Contains a methyl group instead of a trityl group.

    N,N-Dimethylformamide: Features two methyl groups attached to the nitrogen atom.

Uniqueness of N-Tritylformamide: this compound is unique due to the presence of the bulky trityl group, which provides steric hindrance and stability to the compound. This makes it particularly useful as a protecting group in organic synthesis, offering advantages over smaller substituents like methyl or benzyl groups.

Properties

IUPAC Name

N-tritylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO/c22-16-21-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPJHSDJOAZPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174885
Record name N-Tritylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20799-66-0
Record name N-Tritylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020799660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132919
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132919
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Tritylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-TRITYLFORMAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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